8-((2-hydroxyethyl)thio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((2-hydroxyethyl)thio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure This compound is notable for its unique combination of functional groups, including a hydroxyethylthio group, an isopropyl group, and a methyl group
Preparation Methods
The synthesis of 8-((2-hydroxyethyl)thio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
8-((2-hydroxyethyl)thio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents.
Scientific Research Applications
8-((2-hydroxyethyl)thio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 8-((2-hydroxyethyl)thio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyethylthio group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signaling pathways, which can lead to various biological effects .
Comparison with Similar Compounds
8-((2-hydroxyethyl)thio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives such as:
Caffeine: Similar in structure but lacks the hydroxyethylthio group.
Theobromine: Another purine derivative with different functional groups.
Properties
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-6(2)15-7-8(12-11(15)19-5-4-16)14(3)10(18)13-9(7)17/h6,16H,4-5H2,1-3H3,(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSYDQKEHARRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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